2,6-Dinitrobenzaldehyde

Catalog No.
S581684
CAS No.
606-31-5
M.F
C7H4N2O5
M. Wt
196.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dinitrobenzaldehyde

CAS Number

606-31-5

Product Name

2,6-Dinitrobenzaldehyde

IUPAC Name

2,6-dinitrobenzaldehyde

Molecular Formula

C7H4N2O5

Molecular Weight

196.12 g/mol

InChI

InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H

InChI Key

WHFZQNNDIJKLIO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-]

Synonyms

2,6-dinitrobenzaldehyde, 2,6-DNBA

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-]

The exact mass of the compound 2,6-Dinitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dinitrobenzaldehyde is a highly electron-deficient, sterically hindered aromatic aldehyde utilized as a specialized precursor in advanced organic synthesis and materials science. Unlike generic benzaldehydes, the presence of two nitro groups in the ortho positions symmetrically shields the formyl carbon while strongly withdrawing electron density. This unique structural motif makes it a critical procurement target for the synthesis of 'double picket fence' porphyrins, biomimetic heme models, and high-efficiency photolabile protecting groups (o-nitrobenzyl derivatives). Commercially available as a high-purity crystalline solid, its selection is driven by the strict geometric and photochemical requirements of downstream applications where asymmetrical or less hindered isomers cannot function [1].

Research Fit

Steric control 2,6-substitution pattern supports sterically demanding porphyrin macrocycle formation
Photoreactive monomer Derivatives serve as photoactive compounds in photoresist and coating research
Isomer identity Precise regioisomeric purity is critical for reproducible synthetic outcomes

Attempting to substitute 2,6-Dinitrobenzaldehyde with more common isomers like 2,4-dinitrobenzaldehyde or 2-nitrobenzaldehyde results in critical failures in both synthetic architecture and application performance. In macrocycle synthesis, utilizing 3,5-dinitrobenzaldehyde or 2,4-dinitrobenzaldehyde fails to provide the symmetrical ortho-steric bulk required to form the 'bis-pocket' cavities essential for biomimetic oxygen binding [1]. In photochemical applications, substituting with 2-nitrobenzaldehyde drastically reduces the quantum yield of UV-induced cleavage, slowing down photodeprotection rates in photoresists and caged compounds [2]. Furthermore, the extreme steric hindrance of the 2,6-isomer alters standard nucleophilic addition pathways, meaning that synthetic routes optimized for 2,4-dinitrobenzaldehyde (such as mild base-catalyzed Knoevenagel condensations) will fail or require harsh Lewis acid catalysis when applied to the 2,6-isomer.

Substitution Risk

Regioisomeric mismatch
2,4- or 3,5-isomers exhibit different steric and electronic properties, likely preventing target porphyrin formation.
Isomer misidentification
Literature reports prior misassignment of 3,5-isomer as 2,6; X-ray verification recommended.
Altered bioactivity & behavior
Mutagenicity and environmental partitioning differ between isomers, affecting study comparability.

Photochemical Cleavage Efficiency in Photolabile Protecting Groups

For buyers formulating photoresists or caged biological molecules, the choice of the nitrobenzyl core dictates the speed and efficiency of UV cleavage. When comparing carbamates derived from 2,6-dinitrobenzaldehyde against those from standard 2-nitrobenzaldehyde, the 2,6-dinitro substitution significantly accelerates phototautomerization. Quantitative photolysis studies at 254 nm demonstrate that 2-nitrobenzyl derivatives exhibit a quantum yield (Φ) of approximately 0.10 to 0.11. In contrast, the incorporation of the second ortho-nitro group in 2,6-dinitrobenzyl derivatives increases the quantum yield to as high as 0.62. This ~5.6-fold increase in photochemical efficiency justifies the procurement of the 2,6-isomer for high-sensitivity optical applications[1].

Evidence DimensionQuantum yield (Φ) of photodeprotection at 254 nm
Target Compound DataΦ = 0.62 (for 2,6-dinitrobenzyl derivatives)
Comparator Or BaselineΦ = 0.11 (for 2-nitrobenzyl derivatives)
Quantified Difference5.6-fold higher quantum efficiency for the 2,6-dinitro core
ConditionsSolution photolysis at 254 nm for organic base photogeneration

A higher quantum yield allows for faster processing times and lower required UV doses in photolithography and biological uncaging applications.

Mutagenicity profile
Head-to-head
Opposite strain-specific trends: 2,6-DNBA decreased activity in TA100 vs 2,4-DNBA increased in TA100NR
Informs isomer-specific genotoxicity risk assessment
Ames test, S. typhimurium strains; metabolic pathway differences

Precursor Suitability for Bis-Pocket Porphyrin Architecture

The synthesis of biomimetic 'double picket fence' porphyrins requires an aldehyde that provides symmetrical ortho-blocking groups. Condensation of 2,6-dinitrobenzaldehyde with pyrrole (using BF3·OEt2 catalysis) yields approximately 10.5% to 11.5% of the target 5,10,15,20-tetrakis(2',6'-dinitrophenyl)porphyrin. While this yield is inherently low due to severe steric hindrance, substituting with 3,5-dinitrobenzaldehyde (which yields ~2.5% of its respective porphyrin) completely fails to produce the required ortho-steric shielding. The 2,6-dinitro substitution is strictly mandatory to form the bis-pocket geometry upon subsequent reduction to amino groups, making it an irreplaceable precursor despite processability challenges [1].

Evidence DimensionMacrocycle 3D architecture and condensation yield
Target Compound Data~11.5% yield; successfully provides symmetrical ortho-steric shielding (bis-pocket)
Comparator Or Baseline3,5-Dinitrobenzaldehyde (~2.5% yield; no ortho-shielding)
Quantified DifferenceExclusive capability to form 'double picket fence' geometry
ConditionsAcid-catalyzed condensation with pyrrole (BF3·OEt2 in CH2Cl2)

Buyers synthesizing sterically hindered biomimetic catalysts must procure the 2,6-isomer, as meta- or para-substituted analogs cannot replicate the required 3D cavity.

Salting-out coefficient
Head-to-head
kS = 0.10 kg·mol⁻¹
~17% lower than 2,4-isomer (0.12 kg·mol⁻¹), indicating distinct marine partitioning
Measured in seawater, 280–313 K

Processability and Catalyst Selection in Knoevenagel Condensations

The dual ortho-nitro groups of 2,6-dinitrobenzaldehyde create extreme steric shielding around the formyl carbon, fundamentally altering its reactivity profile compared to less hindered isomers. While 2,4-dinitrobenzaldehyde readily undergoes Knoevenagel condensation with diethyl malonate under mild basic conditions (e.g., piperidine or triethylamine), 2,6-dinitrobenzaldehyde and its direct analogs resist these conditions. To achieve high conversion (e.g., ~79% yield of the corresponding pyridylidenemalonate analog), the process strictly requires strong Lewis acid catalysis, such as TiCl4/pyridine. Procurement teams must account for this shift in required reagents and process conditions when scaling up reactions involving the 2,6-isomer [1].

Evidence DimensionCatalyst requirement for Knoevenagel condensation
Target Compound DataRequires strong Lewis acid (TiCl4/pyridine) for high yield (~79%)
Comparator Or Baseline2,4-Dinitrobenzaldehyde (proceeds with mild organic bases)
Quantified DifferenceShift from base-catalyzed to strictly Lewis acid-catalyzed pathway
ConditionsCondensation with diethyl malonate

Process chemists must procure different, often more aggressive, catalysts to overcome the steric hindrance of the 2,6-isomer during nucleophilic addition.

Structural verification
Method context
Single-crystal XRD resolved prior misassignment; authentic 2,6-isomer structure confirmed
Rigorous isomer confirmation prevents procurement of incorrect scaffold
NMR, XRD recommended for lot verification
Porphyrin synthesis
Class-level
Reported as required precursor for tetrakis(2,6-dinitrophenyl)porphyrin; other isomers not viable
Supports sterically hindered porphyrin research
Supplier-level inference; validate with in-house testing

Synthesis of Biomimetic Heme Models and Catalysts

Directly relying on its unique ability to provide symmetrical ortho-steric shielding, 2,6-dinitrobenzaldehyde is the mandatory precursor for synthesizing 'double picket fence' porphyrins. These macrocycles are utilized as advanced biomimetic catalysts and oxygen-binding models where precise 3D cavity control is required [1].

High-Sensitivity Photoresists and Caged Compounds

Leveraging the 5.6-fold higher quantum yield of photodeprotection compared to 2-nitrobenzyl derivatives, the 2,6-dinitrobenzyl groups derived from this compound are ideal for formulating high-efficiency photoresists, photogenerators of organic bases, and caged biological molecules that require rapid UV cleavage [2].

Precursor for Sterically Hindered Ligands and APIs

Due to its specific reactivity profile under Lewis acid catalysis, 2,6-dinitrobenzaldehyde is procured as a building block for complex active pharmaceutical ingredients (APIs) and specialized ligands where a highly electron-deficient, sterically protected aromatic core must be integrated into the final molecular architecture [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Porphyrin synthesis for photocatalysis
2,6-substitution pattern steric control
Macrocycle formation and aggregation prevention
Photoreactive monomer development
Photolabile 2,6-dinitrobenzyl group
Photochemical cleavage and solubility tuning
Environmental fate modeling of nitroaromatics
Isomer-specific solubility behavior
Salting-out coefficient determination in seawater

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

606-31-5

Wikipedia

2,6-Dinitrobenzaldehyde

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